3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol
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Overview
Description
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronate ester group and a trifluoromethoxy group attached to a phenol ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol typically involves the reaction of a phenol derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of the phenol derivative with a boronic acid or ester under mild conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactors has been explored to enhance the efficiency and sustainability of the synthesis. These reactors allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: It is used in the development of bioactive molecules and probes for studying biological systems.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol exerts its effects depends on the specific application. In synthetic chemistry, the boronate ester group acts as a versatile intermediate that can participate in various coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)phenol: Similar structure but with a different position of the trifluoromethoxy group.
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methoxyphenol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of both the boronate ester and trifluoromethoxy groups in 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol imparts unique reactivity and properties that are not observed in similar compounds. This makes it particularly valuable in applications where these functional groups play a critical role.
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF3O4/c1-11(2)12(3,4)21-14(20-11)8-5-9(18)7-10(6-8)19-13(15,16)17/h5-7,18H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQGCCASYKIKNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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